molecular formula C12H11BrO2 B13468366 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one

8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one

Cat. No.: B13468366
M. Wt: 267.12 g/mol
InChI Key: ZEAKJWLXSCNXKY-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoinduced transformations. The presence of a bromine atom in its structure adds to its reactivity and potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one involves its ability to undergo reversible isomerization between the spirocyclic and merocyanine forms. This isomerization is triggered by external stimuli such as light or changes in pH. The compound’s molecular targets and pathways include interactions with light-sensitive proteins and enzymes, which can lead to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
  • 8-Bromo-3,4-dihydrospiro[1,4-benzoxazepine-2(5H),1’-cyclobutan]-5-one

Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one stands out due to its unique structural features and reactivity. The presence of the bromine atom enhances its potential for diverse chemical reactions, making it a versatile compound for various applications. Additionally, its ability to undergo reversible photoinduced transformations sets it apart from other spiropyrans .

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

8-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H11BrO2/c13-9-4-1-3-8-10(14)7-12(5-2-6-12)15-11(8)9/h1,3-4H,2,5-7H2

InChI Key

ZEAKJWLXSCNXKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C(=CC=C3)Br

Origin of Product

United States

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